molecular formula C19H19Cl2FN6O B2988546 N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179457-83-0

N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2988546
CAS No.: 1179457-83-0
M. Wt: 437.3
InChI Key: SSWGSGNIHPEPHL-UHFFFAOYSA-N
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Description

N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with chlorophenyl, fluorophenyl, and morpholino groups. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions. For example, cyanuric chloride can be reacted with 4-chloroaniline and 3-fluoroaniline in the presence of a base such as triethylamine to form the desired triazine derivative.

    Morpholino Substitution: The morpholino group is introduced by reacting the intermediate triazine derivative with morpholine under reflux conditions. This step typically requires the use of a solvent such as dichloromethane or toluene.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid. This step ensures the compound’s stability and solubility in aqueous solutions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as chlorine and fluorine. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium carbonate, reflux conditions.

    Oxidation: Hydrogen peroxide, potassium permanganate, room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Major Products

Scientific Research Applications

N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine: Lacks the morpholino group, resulting in different chemical properties and biological activities.

    N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-piperidino-1,3,5-triazine-2,4-diamine:

Uniqueness

N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the presence of the morpholino group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-2-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6O.ClH/c20-13-4-6-15(7-5-13)22-17-24-18(23-16-3-1-2-14(21)12-16)26-19(25-17)27-8-10-28-11-9-27;/h1-7,12H,8-11H2,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWGSGNIHPEPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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